molecular formula C12H15NS B12639747 2-(4-Cyclopropylphenyl)-1,3-thiazolidine CAS No. 921611-33-8

2-(4-Cyclopropylphenyl)-1,3-thiazolidine

Cat. No.: B12639747
CAS No.: 921611-33-8
M. Wt: 205.32 g/mol
InChI Key: AOBWJTFVGOJPMK-UHFFFAOYSA-N
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Description

Overview of 1,3-Thiazolidine Core Structures in Modern Chemical Research

The 1,3-thiazolidine ring is a five-membered saturated heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. nih.gov This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile chemical nature and significant biological activity. nih.govmdpi.com The presence of both a thioether and an amine group within the ring allows for a wide range of chemical modifications at various positions, leading to a vast library of derivatives with diverse properties. nih.govresearchgate.net

Thiazolidine (B150603) derivatives are known to exhibit a broad spectrum of pharmacological activities. nih.gov This has made the thiazolidine scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Rationale for Investigating Novel Cyclopropylphenyl-Substituted Thiazolidine Scaffolds

The incorporation of a cyclopropyl (B3062369) group onto an aromatic ring, such as in the 4-cyclopropylphenyl moiety, is a strategic design element in medicinal chemistry. The cyclopropyl group is a small, strained ring that can introduce unique conformational constraints and electronic properties to the parent molecule. nih.gov It is known to enhance metabolic stability, improve binding affinity to biological targets, and increase cell membrane permeability. nih.gov

Scope and Research Objectives for 2-(4-Cyclopropylphenyl)-1,3-thiazolidine

While specific research on this compound is not extensively documented in publicly available literature, the primary objectives for investigating such a compound can be inferred from related studies. Key research goals would likely include:

Synthesis and Characterization: Developing an efficient and scalable synthetic route to produce high-purity this compound and thoroughly characterizing its chemical structure and properties using modern analytical techniques.

Exploration of Biological Activity: Screening the compound for a range of biological activities, drawing inspiration from the known therapeutic potential of other thiazolidine derivatives.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related analogues with variations in the substitution pattern to understand how molecular structure influences biological activity. This could involve modifying the cyclopropylphenyl ring or substituting the thiazolidine ring.

Contextualization within Contemporary Heterocyclic Chemistry and Design Principles

The design of this compound aligns with several key principles in contemporary heterocyclic chemistry. The synthesis of novel heterocyclic compounds remains a vibrant area of chemical research, driven by the need for new therapeutic agents and functional materials. mdpi.com The strategy of combining known pharmacophores (the thiazolidine ring) with bioisosteric replacements or property-modulating groups (the cyclopropylphenyl moiety) is a well-established and successful approach in drug design.

This compound serves as an example of molecular hybridization, where two or more distinct structural motifs are combined to create a new chemical entity with potentially synergistic or novel properties. The exploration of such hybrid molecules is a central theme in the ongoing quest for more effective and selective drugs.

Detailed Research Findings

Given the limited specific data for this compound, this section will present expected research findings based on established chemical principles and data from analogous compounds.

A common and efficient method for the synthesis of 2-substituted-1,3-thiazolidines is the condensation reaction between cysteamine (B1669678) (2-aminoethanethiol) and an appropriate aldehyde. In the case of this compound, the reaction would involve cysteamine and 4-cyclopropylbenzaldehyde (B1279468). This reaction is typically carried out in a suitable solvent and may be catalyzed by an acid.

Table 1: Interactive Data Table for the Synthesis of this compound

Reactant 1Reactant 2ProductReaction Type
Cysteamine4-CyclopropylbenzaldehydeThis compoundCondensation

The structural characterization of the resulting compound would be crucial to confirm its identity and purity. The following table outlines the expected spectral data based on the proposed structure.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Signals
¹H NMR Signals corresponding to the protons of the 4-cyclopropylphenyl group (aromatic and cyclopropyl protons), a characteristic singlet for the proton at the 2-position of the thiazolidine ring, and multiplets for the methylene (B1212753) protons of the thiazolidine ring.
¹³C NMR Resonances for the carbons of the 4-cyclopropylphenyl group, the carbon at the 2-position of the thiazolidine ring, and the two methylene carbons of the thiazolidine ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₅NS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921611-33-8

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

2-(4-cyclopropylphenyl)-1,3-thiazolidine

InChI

InChI=1S/C12H15NS/c1-2-9(1)10-3-5-11(6-4-10)12-13-7-8-14-12/h3-6,9,12-13H,1-2,7-8H2

InChI Key

AOBWJTFVGOJPMK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)C3NCCS3

Origin of Product

United States

Synthetic Methodologies for 2 4 Cyclopropylphenyl 1,3 Thiazolidine and Its Analogues

Classical Condensation Reactions for 1,3-Thiazolidine Ring Formation

The traditional and most direct route to 2-substituted-1,3-thiazolidines is the condensation reaction between a suitable aldehyde and a β-amino-thiol. wikipedia.org For the synthesis of 2-(4-cyclopropylphenyl)-1,3-thiazolidine, this involves the reaction of 4-cyclopropylbenzaldehyde (B1279468) with cysteamine (B1669678). This method, while straightforward, is often subject to equilibrium and may require removal of water to drive the reaction to completion.

Elucidation of Reaction Mechanisms via Iminium Intermediate Cyclization

The formation of the 1,3-thiazolidine ring proceeds through a well-established mechanistic pathway. The reaction is typically initiated under mildly acidic conditions. The first step involves the protonation of the carbonyl oxygen of the aldehyde, which enhances its electrophilicity. youtube.com The amine group of the β-amino-thiol then acts as a nucleophile, attacking the activated carbonyl carbon.

Strategic Selection of Starting Materials: Aldehyde and Amine Reactivity

The success of the classical condensation method hinges on the reactivity of the chosen aldehyde and β-amino-thiol.

Aldehyde Reactivity: The electrophilicity of the carbonyl carbon in the aldehyde is a key determinant of reaction rate. Electron-withdrawing groups on the aromatic ring of the aldehyde can enhance its reactivity towards nucleophilic attack. Conversely, electron-donating groups may decrease the reaction rate. In the case of 4-cyclopropylbenzaldehyde, the cyclopropyl (B3062369) group is generally considered to be electron-donating, which might slightly temper the reactivity compared to unsubstituted benzaldehyde.

Amine and Thiol Reactivity: The nucleophilicity of both the amine and thiol groups in the β-amino-thiol is critical. The amine initiates the reaction by attacking the carbonyl group, while the thiol is responsible for the final ring-closing step. The relative nucleophilicity of these groups can be influenced by the solvent and pH of the reaction medium. For instance, in an acidic environment, the amine group may be protonated, reducing its nucleophilicity. However, some degree of acidity is often required to activate the aldehyde. Therefore, a careful balance of pH is crucial for optimal results. youtube.com

Advanced Catalytic Approaches for Enhanced Synthesis Efficiency

To overcome the limitations of classical methods, such as harsh reaction conditions and limited stereocontrol, advanced catalytic approaches have been developed.

Organocatalysis in Stereoselective Thiazolidine (B150603) Formation

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including thiazolidines. nih.govresearchgate.net Chiral organocatalysts, often derived from natural sources like proline, can facilitate the enantioselective formation of the thiazolidine ring. researchgate.netuc.pt These catalysts can activate the reactants and control the stereochemical outcome of the reaction.

For instance, new thiazolidine-based organocatalysts have been designed and successfully employed in asymmetric aldol (B89426) reactions, demonstrating their potential for inducing stereoselectivity. researchgate.net While specific examples for the asymmetric synthesis of this compound are not extensively reported, the principles of organocatalysis are broadly applicable. The mechanism often involves the formation of a chiral iminium ion or enamine intermediate, which then directs the stereoselective cyclization. nobelprize.org

Transition Metal-Catalyzed Transformations for Substructure Assembly

Transition metal catalysis offers a versatile platform for the synthesis of complex molecules, including the substructures required for thiazolidine synthesis. mdpi.com While direct transition-metal-catalyzed cyclization to form the thiazolidine ring from the aldehyde and amino-thiol is less common, these methods are invaluable for constructing the aldehyde and amino-thiol precursors.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in synthesizing substituted aryl aldehydes like 4-cyclopropylbenzaldehyde. mdpi.com For example, 4-bromobenzaldehyde (B125591) can be coupled with a cyclopropylboronic acid derivative in the presence of a palladium catalyst to yield the desired aldehyde. Similarly, transition metal-catalyzed reactions can be employed to introduce the amino and thiol functionalities onto appropriate molecular scaffolds. More recently, transition-metal-free methods for synthesizing thiazolidin-2-ones from arylamines, elemental sulfur, and CO2 have been reported, showcasing a move towards more sustainable catalytic systems. rsc.orgresearchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. For thiazolidine synthesis, this translates to the use of environmentally benign solvents, catalysts, and reaction conditions.

The use of water as a solvent and gold nanoparticles as a catalyst has been reported for the synthesis of thiazolidine-2,4-dione and its analogues, offering a greener alternative to traditional methods that often rely on volatile organic solvents. researchgate.net Another green approach involves the use of deep eutectic solvents (DESs) which can act as both the solvent and the catalyst. nih.govfrontiersin.org These methods often lead to higher yields, shorter reaction times, and easier product isolation. For instance, a screening of various choline (B1196258) chloride-based deep eutectic solvents identified an optimal system for thiazolidinedione synthesis. nih.govfrontiersin.org

Solvent-free synthesis is another key aspect of green chemistry. The cyclocondensation of anilines, benzaldehydes, and thioglycolic acid has been achieved using ammonium (B1175870) persulfate as a catalyst under solvent-free conditions, resulting in high yields and atom economy. nih.gov While not directly applied to this compound, these green methodologies provide a clear roadmap for developing more sustainable synthetic protocols for this class of compounds.

Solvent-Free Reaction Conditions and Utilization of Sustainable Media

The development of solvent-free reaction conditions and the use of sustainable media are paramount in modern organic synthesis to minimize environmental impact. For the synthesis of 2-aryl-1,3-thiazolidine analogues, several eco-friendly methods have been explored, moving away from traditional volatile organic solvents.

Solvent-free synthesis of thiazolidine derivatives has been successfully achieved using various catalysts. For instance, the condensation of aldehydes, anilines, and thioglycolic acid to form thiazolidin-4-ones has been reported under solvent-free conditions using ammonium persulfate (APS) as an economical catalyst, which offers high yields and high atom economy. nih.gov Similarly, microwave-assisted solvent-free synthesis using reusable catalysts like Amberlite IR-120H resin has been shown to produce thiazolidin-4-one derivatives in high yields within minutes. nih.gov One-pot, three-component syntheses under solvent-free conditions have also been developed for thiazolidine-2-thiones, highlighting the versatility of this approach. acs.org These methods are directly applicable to the synthesis of this compound by reacting 4-cyclopropylbenzaldehyde and cysteamine.

The use of ultrasound is another green technique that can accelerate reactions, often providing higher yields in shorter timeframes and under milder conditions. pharmacyjournal.infonih.gov Ultrasound-assisted synthesis has been effectively used for preparing various thiazolidine derivatives, often in sustainable solvents like water or ethanol (B145695). pharmacyjournal.infonih.gov For example, the synthesis of diaryl substituted pyrazolyl-2,4-thiazolidinediones has been achieved with high purity and good yield using β-alanine as a catalyst under ultrasonic irradiation. pharmacyjournal.info

Below is a table summarizing various sustainable conditions reported for the synthesis of analogous thiazolidine structures.

Table 1: Sustainable Synthetic Methods for Thiazolidine Analogues

Catalyst/Medium Reactants Conditions Yield (%) Reference
Ammonium Persulfate (APS) Benzaldehyde, Aniline, Thioglycolic Acid Solvent-free, 90°C 84% nih.gov
Amberlite IR-120H Piperidin-4-ones, Thiosemicarbazide, Ethyl-2-bromopropionate Solvent-free, Microwave (250W), 3-6 min High nih.gov
β-Alanine / Ultrasound Pyrazolecarboxaldehydes, 2,4-Thiazolidinedione Water, 50°C, 30-60 min up to 95% pharmacyjournal.info
DABCO Propargylamine, Carbon Disulfide Solvent-free, 25°C, 6h 66-95% acs.org
Cu/TiO₂ / Ultrasound 5-iodomethylthiazolidine-2-thiones, Sodium Azide, Phenylacetylene Water, 70°C Good mdpi.com

Atom Economy and E-Factor Analysis for Optimized Synthetic Routes

Atom economy and the Environmental Factor (E-Factor) are key metrics in green chemistry for evaluating the efficiency and environmental impact of a synthetic process. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor measures the amount of waste generated per unit of product.

C₁₀H₁₀O (4-cyclopropylbenzaldehyde) + C₂H₇NS (cysteamine) → C₁₂H₁₅NS (this compound) + H₂O

This reaction is inherently atom-economical as the only byproduct is water. The theoretical atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

The E-Factor provides a broader measure of environmental impact by considering all waste, including solvent losses and catalyst waste. An ideal E-Factor is 0. For the synthesis of 2-aryl-thiazolidines, moving from traditional solvent-based methods to solvent-free or aqueous conditions drastically reduces the E-Factor by minimizing solvent waste. nih.govrsc.org

The table below outlines the theoretical atom economy for the synthesis of the target compound and provides a qualitative analysis of the E-Factor under different conditions.

Table 2: Atom Economy and E-Factor Analysis

Metric Calculation / Analysis Result / Implication

| Molecular Weight (MW) | MW of 4-Cyclopropylbenzaldehyde (C₁₀H₁₀O) = 146.19 g/mol MW of Cysteamine (C₂H₇NS) = 77.15 g/mol MW of Product (C₁₂H₁₅NS) = 205.32 g/mol | N/A | | Atom Economy | (205.32 / (146.19 + 77.15)) x 100 | 91.9% | | E-Factor (Qualitative) | Traditional Synthesis: Includes organic solvent, acid/base catalyst, and aqueous workup. | High E-Factor (>>1) due to significant solvent and reagent waste. | | | Solvent-Free Synthesis: No solvent used, catalyst may be recycled. nih.govrsc.org | Low E-Factor (<1) as waste is primarily water and minimal catalyst loss. | | | Aqueous/Ultrasonic Synthesis: Water as solvent, potentially recyclable catalyst. pharmacyjournal.info | Very Low E-Factor, approaching ideal conditions if catalyst is fully recycled. |

Chemo-, Regio-, and Stereoselective Synthesis Strategies

The synthesis of substituted thiazolidines presents challenges in controlling selectivity, particularly when multiple reactive sites or stereocenters are present. The target compound, this compound, possesses a stereocenter at the C2 position. If a substituted cysteamine, such as cysteine, is used as the starting material, an additional stereocenter is introduced at the C4 position, making diastereoselectivity a critical consideration.

Methodologies for Controlling Stereochemistry at C2 and C4 Positions

Controlling the stereochemistry at the C2 and C4 positions of the thiazolidine ring is crucial for producing specific stereoisomers, which is often a requirement for biologically active molecules. The reaction of an aldehyde with L-cysteine typically yields a mixture of (2R,4R)-cis and (2S,4R)-trans diastereomers. The ratio of these diastereomers can be influenced by the reaction solvent and conditions. researchgate.net

The stereoselective synthesis of 2,4,5-trisubstituted Δ²-thiazolines has been achieved from α,β-unsaturated methyl esters using a Sharpless asymmetric dihydroxylation as a key step, yielding products with high enantiomeric excess. nih.govnih.gov While these are thiazolines, the principles of using chiral starting materials and asymmetric reactions are directly applicable.

For 2,4-disubstituted thiazolidines, the inherent chirality of L-cysteine (which has R-configuration at C4) is often used to induce diastereoselectivity at the newly formed C2 stereocenter. The formation of the cis or trans isomer as the major product depends on the substituents on the aldehyde and the reaction conditions, which affect the thermodynamic and kinetic control of the cyclization step.

The table below presents examples of stereoselective synthesis for analogous 2,4-disubstituted thiazolidine systems.

Table 3: Methodologies for Stereocontrol in Thiazolidine Synthesis

Reactants Conditions Product Stereochemistry Diastereomeric Ratio (cis:trans) Reference
L-Cysteine, Aromatic Aldehydes Ethanol:Water (10:1), 20°C, 20h 2-Aryl-thiazolidine-4-carboxylic acid Solvent Dependent researchgate.net
α,β-Unsaturated Methyl Esters Sharpless Asymmetric Dihydroxylation, Lawesson's Reagent 2,4,5-Trisubstituted Δ²-Thiazolines up to 97% ee nih.gov
3-Bromobut-3-en-1-ols, Aldehydes Prins Cyclization, -35°C 2,6-Disubstituted Tetrahydropyranones Excellent Diastereoselectivity nih.gov
Alkenylsilyl Alcohols, Aldehydes Silyl-Prins Cyclization cis-2,6-Disubstituted Dihydropyrans Good to Excellent uva.es

Synthetic Challenges and Optimization Protocols for Scalable Production

Scaling up the synthesis of this compound from laboratory to industrial production presents several challenges that require careful optimization. While specific scale-up data for this compound is not available, general principles for the industrial production of heterocyclic compounds apply.

Key Challenges:

Reaction Control: The condensation reaction is often exothermic. On a large scale, efficient heat management is crucial to prevent side reactions and ensure consistent product quality.

Purification: Removal of unreacted starting materials, catalysts, and the water byproduct can be challenging at an industrial scale. Crystallization is often the preferred method for purification, but finding suitable solvent systems and optimizing conditions for yield and purity is critical.

Reagent Handling: Handling large quantities of reagents like cysteamine, which can be air-sensitive, requires specialized equipment and procedures to prevent degradation.

Process Efficiency: Long reaction times that are acceptable in a lab setting may not be economically viable for industrial production. impactfactor.org

Optimization Protocols:

Continuous Flow Chemistry: Transitioning from batch to continuous flow processing can offer significant advantages in terms of heat and mass transfer, reaction control, safety, and scalability.

Catalyst Selection and Recovery: For catalyzed reactions, using a heterogeneous or recyclable catalyst can simplify purification and reduce waste, improving the process's green credentials and economics. nih.gov

Process Analytical Technology (PAT): Implementing real-time monitoring of key reaction parameters (e.g., temperature, concentration) allows for tighter control over the process, leading to more consistent product quality and higher yields.

Solvent Selection: Optimizing the solvent system for both the reaction and the subsequent purification steps is crucial. Using a solvent that allows for easy product isolation (e.g., by precipitation) can significantly streamline the downstream processing.

The following table summarizes common challenges and optimization strategies for scalable synthesis.

Table 4: Scalable Production Challenges and Optimization Strategies

Challenge Description Optimization Strategy
Heat Management The exothermic condensation reaction can lead to temperature gradients and side products in large reactors. Use of jacketed reactors with efficient cooling, or transition to a continuous flow system for superior heat exchange.
Product Isolation & Purification Isolating the pure thiazolidine from the reaction mixture without significant loss of product. Development of an optimized crystallization process; use of anti-solvents for precipitation; exploring reactive extraction.
Reaction Time Long reflux times are often not cost-effective for large-scale production. impactfactor.org Use of microwave or ultrasound irradiation to accelerate the reaction; optimization of catalyst and temperature. nih.govpharmacyjournal.inforesearchgate.net
Waste Management Disposal of solvents and catalyst residues in an environmentally friendly and cost-effective manner. Employing solvent-free methods, using aqueous media, or implementing catalyst recycling protocols. nih.govrsc.org

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-(4-Cyclopropylphenyl)-1,3-thiazolidine. A combination of one-dimensional and multi-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the molecule's intricate structural features.

Application of Multi-dimensional NMR Techniques (e.g., 2D-NMR) for Structural Connectivity Mapping

Two-dimensional (2D) NMR techniques are crucial for mapping the covalent bond framework and spatial relationships within the molecule.

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. allfordrugs.comoxinst.com For this compound, COSY spectra would reveal correlations between the protons on the thiazolidine (B150603) ring (H-4 with H-5) and within the cyclopropyl (B3062369) and aromatic systems. researchgate.netresearchgate.net Specifically, the methine proton of the cyclopropyl group would show correlations with its adjacent methylene (B1212753) protons. Similarly, the ortho and meta protons on the phenyl ring would exhibit cross-peaks, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This is essential for assigning the carbon signals based on the previously assigned proton resonances. For instance, the protons of the C-4 and C-5 methylene groups of the thiazolidine ring at their respective chemical shifts would show direct correlation to their attached carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This is vital for connecting the different structural fragments of the molecule. Key HMBC correlations would include:

The H-2 proton on the thiazolidine ring showing a correlation to the C-1' carbon of the phenyl ring, confirming the connection between the heterocyclic and aromatic moieties.

The same H-2 proton correlating with the C-4 and C-5 carbons within the thiazolidine ring.

The aromatic protons showing correlations to the quaternary C-1' and C-4' carbons, as well as the protonated carbons of the phenyl ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D-NMR Correlations for this compound
PositionPredicted δ ¹H (ppm)Predicted δ ¹³C (ppm)Key HMBC Correlations (from ¹H)Key COSY Correlations (with ¹H)
2~5.8~65C-4, C-5, C-1', C-2', C-6'H-4, NH
4~3.3 (ax), ~3.1 (eq)~55C-2, C-5H-5, NH
5~3.6 (ax), ~3.4 (eq)~33C-2, C-4H-4
NH~2.1 (broad)-C-2, C-4H-2, H-4
1'-~140--
2', 6'~7.3 (d)~128C-4', C-1', C-2'/C-6'H-3'/H-5'
3', 5'~7.0 (d)~130C-1', C-4', C-3'/C-5'H-2'/H-6'
4'-~148--
Cyclopropyl-CH~1.9 (m)~15Phenyl C-4', Cyclopropyl-CH₂Cyclopropyl-CH₂
Cyclopropyl-CH₂~0.9 (m), ~0.6 (m)~10Phenyl C-4', Cyclopropyl-CHCyclopropyl-CH

Advanced ¹³C and ¹⁵N NMR Chemical Shift Analysis for Electronic and Substituent Effects

The chemical shifts of carbon and nitrogen atoms are sensitive to their local electronic environment and can be used to probe the effects of substituents. researchgate.netmdpi.com

¹³C NMR Analysis: The electron-donating nature of the para-cyclopropyl group on the phenyl ring influences the electron density throughout the aromatic system and, to a lesser extent, the thiazolidine ring. olemiss.edu This effect would typically cause an upfield shift (lower ppm) for the C-1' and C-4' carbons of the phenyl ring compared to an unsubstituted 2-phenylthiazolidine. mdpi.comdiva-portal.org The chemical shifts of the thiazolidine ring carbons (C-2, C-4, and C-5) are primarily dictated by the electronegativity of the adjacent sulfur and nitrogen atoms but can be subtly influenced by the electronic nature of the C-2 substituent. researchgate.netnih.govnih.gov

¹⁵N NMR Analysis: The chemical shift of the thiazolidine nitrogen (N-3) provides direct information about its electronic state. researchgate.netipb.pt In an unsubstituted 1,3-thiazolidine, the nitrogen resonance is expected in a specific range. nih.govyoutube.com The presence of the 2-(4-cyclopropylphenyl) group may induce minor shifts. ¹⁵N NMR is particularly valuable for studying protonation equilibria and hydrogen bonding involving the N-H group. nih.govnih.gov The natural abundance of ¹⁵N is low (~0.4%), often necessitating isotopic labeling or specialized pulse sequences for detection. nih.gov

Dynamic NMR Studies for Probing Conformational Exchange and Ring Inversion in Thiazolidine Systems

The five-membered thiazolidine ring is not planar and exists in a puckered conformation, often described as an "envelope" or "twist" form. researchgate.netacs.org This puckering leads to a dynamic equilibrium between different conformations through a process of ring inversion. rsc.org

Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is the primary method for studying these conformational exchange processes. rsc.org At low temperatures, the ring inversion can become slow on the NMR timescale, leading to the observation of distinct signals for the axial and equatorial protons at positions C-4 and C-5. As the temperature is increased, the rate of inversion increases, causing these separate signals to broaden, coalesce, and eventually sharpen into a time-averaged single peak.

By analyzing the lineshape changes as a function of temperature, it is possible to calculate the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring inversion barrier. researchgate.net For similar five-membered heterocyclic systems, these barriers are typically in the range of 8-12 kcal/mol.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion and its fragments, which is critical for determining the elemental composition and elucidating fragmentation pathways. nih.govniscpr.res.in

Elucidation of Fragmentation Pathways and Mechanistic Interpretations via MS/MS

Tandem mass spectrometry (MS/MS) involves the isolation of the protonated molecular ion ([M+H]⁺) followed by collision-induced dissociation (CID) to generate a series of fragment ions. Analyzing these fragments allows for the reconstruction of the molecule's structure. ugto.mxmdpi.comnih.gov

For this compound, plausible fragmentation pathways would include:

Thiazolidine Ring Opening: A primary fragmentation event is often the cleavage of the heterocyclic ring. This can occur via a retro-Diels-Alder-type mechanism or by cleavage of the C-S and C-N bonds, leading to characteristic neutral losses (e.g., loss of ethanimine (B1614810) or thioformaldehyde).

Cleavage at C-2: The bond between C-2 of the thiazolidine ring and the phenyl ring can cleave, leading to the formation of a [C₃H₆NS]⁺ thiazolidine fragment and a [C₉H₉]⁺ cyclopropylphenyl cation.

Fragmentation of the Cyclopropylphenyl Moiety: The substituent itself can fragment, for example, by loss of ethylene (B1197577) (C₂H₄) from the cyclopropyl group.

Interactive Table 2: Predicted HRMS Fragmentation Data for this compound
Fragment Ion m/z (Predicted)Proposed Structure / Neutral Loss
206.1054[M+H]⁺ (C₁₂H₁₆NS⁺)
178.0741[M+H - C₂H₄]⁺ (Loss of ethylene from cyclopropyl group)
117.0707[C₉H₉]⁺ (Cyclopropylphenyl cation)
105.0578[C₈H₉]⁺ (Tropylium-like ion from phenyl ring)
89.0632[C₃H₆NS]⁺ (Thiazolidine ring fragment)

Isotope Pattern Analysis for Precise Elemental Composition Verification

HRMS instruments can resolve the isotopic variants of an ion, producing a characteristic isotope pattern. youtube.comoup.com The relative abundance of these isotopic peaks is determined by the natural abundance of the isotopes of each element present (e.g., ¹³C, ²H, ¹⁵N, ³⁴S). researchgate.netnih.gov

For this compound (C₁₂H₁₅NS), the presence of sulfur is particularly diagnostic. Sulfur has a significant natural isotope, ³⁴S, with an abundance of approximately 4.21%. This means the [M+2+H]⁺ peak will be noticeably more intense than what would be expected from the contribution of two ¹³C atoms alone. nih.gov

By comparing the experimentally measured isotope pattern with the theoretically calculated pattern for the proposed elemental formula (C₁₂H₁₅NS), a high degree of confidence in the elemental composition can be achieved. nih.gov Advanced software automatically calculates a "fit score" between the experimental and theoretical patterns, providing a quantitative measure of the match. oup.com This verification is a cornerstone of modern structural confirmation.

Ion Mobility Spectrometry for Isomer Differentiation and Conformational Analysis

Ion mobility spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This method can distinguish between isomers and provide information about the conformational landscape of a molecule. For thiazolidine derivatives, IMS can be particularly useful in identifying different tautomeric forms or conformational isomers that may exist in equilibrium. nih.govnih.gov The separation in IMS is based on the differential drift times of ions through a gas-filled chamber under the influence of a weak electric field. The resulting collision cross-section (CCS) is a key parameter that reflects the ion's three-dimensional structure.

While specific ion mobility data for this compound is not available in the current literature, the principles of the technique suggest that it could effectively differentiate between potential conformers arising from the orientation of the cyclopropylphenyl group relative to the thiazolidine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and bonding arrangements.

Correlation of Characteristic Absorption Bands with Specific Functional Groups and Bond Types

The IR and Raman spectra of thiazolidine derivatives exhibit characteristic bands that can be assigned to specific vibrational modes of the molecule. For instance, the IR spectra of thiazolidine-containing compounds typically show absorption bands corresponding to N-H stretching, C=O stretching (in the case of thiazolidinones), and various C-H, C-N, and C-S stretching and bending vibrations. nipne.ronih.gov

Based on analogous structures, the expected characteristic vibrational frequencies for this compound are summarized in the table below. These assignments are predictive and would require experimental verification.

Functional Group/Bond TypeExpected IR Absorption (cm⁻¹)Expected Raman Signal (cm⁻¹)Vibrational Mode
N-H (Thiazolidine)3300-3500Stretching
Aromatic C-H3000-3100Stretching
Cyclopropyl C-H~3000Stretching
C-N (Thiazolidine)1200-1350Stretching
C-S (Thiazolidine)600-700Stretching
Phenyl Ring1500-1600StrongC=C Stretching

This table is illustrative and based on data for similar thiazolidine derivatives. nipne.ronih.gov

Theoretical Vibrational Analysis and Computational Matching with Experimental Spectra

To aid in the assignment of experimental vibrational spectra, theoretical calculations, typically using Density Functional Theory (DFT), are often employed. nipne.romjcce.org.mk By optimizing the molecular geometry and calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This computed spectrum can then be compared with the experimental IR and Raman spectra, allowing for a more confident assignment of the observed bands. nipne.roscispace.com For complex molecules, this computational matching is invaluable for interpreting the finer details of the vibrational spectra. Studies on similar thiazolidine derivatives have shown a very good correlation between experimental and theoretical data, confirming that the optimized structure is a close representation of reality. nipne.ro

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline molecule, providing unequivocal information about bond lengths, bond angles, and stereochemistry. novapublishers.com

Principles of Single Crystal X-ray Diffraction for Defining Molecular Geometry and Bond Lengths

In a single-crystal X-ray diffraction experiment, a crystal of the compound is irradiated with a beam of X-rays. The diffraction pattern produced is a result of the regular arrangement of molecules within the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. mdpi.com This allows for the precise measurement of bond lengths and angles. For thiazolidine derivatives, X-ray crystallography has been used to confirm the existence of specific tautomers and to detail the conformation of the five-membered ring, which can adopt conformations such as an envelope. nih.govnih.gov

The table below presents typical bond lengths for a thiazolidine ring system, derived from crystallographic data of related compounds.

BondAverage Length (Å)
S-C(2)1.83 - 1.86
C(2)-N(3)1.45 - 1.48
N(3)-C(4)1.46 - 1.49
C(4)-C(5)1.52 - 1.55
C(5)-S1.80 - 1.83

This data is based on general thiazolidine structures and not specific to this compound. nih.govnih.gov

Computational and Theoretical Chemistry Investigations of 2 4 Cyclopropylphenyl 1,3 Thiazolidine

Electronic Structure and Molecular Orbital Analysis (Density Functional Theory and Ab Initio Methods)

Computational chemistry provides a powerful lens for understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and behavior. For 2-(4-Cyclopropylphenyl)-1,3-thiazolidine, methods like Density Functional Theory (DFT) and ab initio calculations are invaluable for mapping its electronic landscape. nih.govbiointerfaceresearch.com These theoretical approaches allow for the precise calculation of molecular orbitals and electron density distribution, offering predictive insights into the molecule's chemical nature. phcogj.com

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Implications for Chemical Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

In the case of this compound, the HOMO is anticipated to be localized primarily on the 1,3-thiazolidine ring, particularly on the sulfur and nitrogen atoms, due to the presence of lone pairs of electrons. The electron-rich cyclopropylphenyl group would also contribute to the HOMO. The LUMO, on the other hand, is expected to be distributed over the aromatic phenyl ring and the C=N bond of the thiazolidine (B150603) ring, should tautomerism occur.

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, implying higher reactivity. For this compound, this would indicate a propensity to engage in reactions with both electrophiles (at the HOMO sites) and nucleophiles (at the LUMO sites). The specific energies of these orbitals, which can be calculated using DFT methods, would provide quantitative measures of its reactivity.

Hypothetical Frontier Molecular Orbital Data

Orbital Predicted Energy (eV) Primary Atomic Contributions Implied Reactivity
HOMO -6.2 Sulfur, Nitrogen, Phenyl Ring Nucleophilic character, site of oxidation
LUMO -1.5 Phenyl Ring, C2 of Thiazolidine Electrophilic character, site of reduction

| Gap (ΔE) | 4.7 | - | Indicator of chemical stability |

Electron Density Distribution, Electrostatic Potential Maps, and Charge Transfer Characteristics

The distribution of electron density within a molecule provides a comprehensive picture of its chemical properties. For this compound, the electron density is expected to be highest around the heteroatoms (sulfur and nitrogen) and the aromatic ring, reflecting their electronegativity and pi-electron system, respectively.

An electrostatic potential (ESP) map visually represents the charge distribution from the perspective of an approaching reagent. In such a map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the sulfur and nitrogen atoms, indicating their nucleophilic character and suitability for electrophilic attack. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the N-H proton of the thiazolidine ring.

These computational maps are crucial for predicting intermolecular interactions, such as hydrogen bonding, and for identifying the most probable sites for chemical reactions. The charge transfer characteristics, which can be further analyzed through Natural Bond Orbital (NBO) analysis, would quantify the electron-donating and accepting capabilities of different parts of the molecule.

Conformational Analysis and Potential Energy Surface Mapping

Ring Puckering and Inversion Dynamics of the 1,3-Thiazolidine Core

The five-membered 1,3-thiazolidine ring is not planar and can adopt various puckered conformations. rsc.orgacs.org The most common conformations are the envelope (or twist) forms, where one or two atoms deviate from the plane formed by the other atoms. researchgate.net The specific puckering is influenced by the substituents on the ring.

For this compound, the bulky cyclopropylphenyl group at the C2 position will significantly influence the preferred conformation of the thiazolidine ring. Computational modeling can map the potential energy surface of the ring, revealing the most stable conformations and the energy barriers for interconversion between them. This dynamic process, known as pseudorotation, is a key feature of five-membered rings. The relative stability of different puckered forms will depend on minimizing steric hindrance and optimizing electronic interactions within the ring.

Rotational Barriers of the Cyclopropylphenyl Moiety and its Influence on Overall Conformation

The bond connecting the C2 atom of the thiazolidine ring to the cyclopropylphenyl group is a single bond, allowing for rotation. However, this rotation is not entirely free due to steric interactions between the phenyl ring and the thiazolidine ring. youtube.com Computational methods can calculate the rotational energy profile, identifying the most stable rotational isomers (rotamers) and the energy barriers that hinder free rotation.

Hypothetical Conformational Energy Data

Conformer Relative Energy (kcal/mol) Dihedral Angle (N-C2-C_aryl-C_aryl) Thiazolidine Puckering
Global Minimum 0.0 ~45° Envelope (S puckered)
Local Minimum 1 1.2 ~135° Envelope (N puckered)

| Rotational Barrier | 4.5 | ~90° | - |

Reaction Mechanism Predictions for Synthetic Pathways and Chemical Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experimental means alone. nih.govmdpi.com By modeling the transition states and intermediates of a reaction, it is possible to predict the most likely pathway and to understand the factors that control the reaction's outcome.

For the synthesis of this compound, a common route would involve the condensation of 4-cyclopropylbenzaldehyde (B1279468) with cysteamine (B1669678). Computational studies can model this reaction, identifying the key transition states for the formation of the initial imine or hemiaminal intermediate and the subsequent cyclization to form the thiazolidine ring. The calculated activation energies for each step can help in optimizing reaction conditions.

Furthermore, computational models can predict the reactivity of this compound in various chemical transformations. For example, the susceptibility of the thiazolidine ring to hydrolysis or oxidation can be assessed by calculating the reaction profiles for these processes. These theoretical predictions can guide the design of new experiments and the development of novel derivatives with desired properties. frontiersin.orgjmchemsci.com

Transition State Calculations and Determination of Rate-Determining Steps

The synthesis of 2-aryl-1,3-thiazolidines typically involves the condensation reaction between an aryl aldehyde (like 4-cyclopropylbenzaldehyde) and a thiolamine (such as cysteamine). This process involves the formation of a hemiaminal intermediate, followed by cyclization and subsequent dehydration to yield the final thiazolidine ring.

For the formation of related thiazolidine scaffolds, such as thiazolidine-2-thiones from propargylamines and carbon disulfide, DFT calculations have been used to map the reaction pathway. acs.org These studies identified that the initial nucleophilic attack and a subsequent proton abstraction step had comparable activation energies, indicating complex reaction kinetics where a single RDS might not be dominant under all conditions. acs.org In the synthesis of 2-aryl-thiazolidines, the key steps amenable to computational analysis are the initial imine formation and the subsequent intramolecular cyclization. researchgate.net The nucleophilic attack of the thiol group onto the imine carbon is a critical step whose energetics determine the reaction's feasibility and rate. researchgate.net By modeling these steps for this compound, one could predict whether the formation of the imine intermediate or the final ring-closing step is the kinetic bottleneck.

Investigation of Solvent Effects on Reaction Energetics and Pathways

The solvent environment can profoundly influence reaction rates and even alter mechanistic pathways. Computational models can account for these effects using several methods. The most common are implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the energetic stabilization or destabilization of charged or polar species in solution.

Studies on the synthesis of various thiazolidinone derivatives have shown that reaction conditions, including the choice of solvent or the use of solvent-free conditions, significantly impact yield and reaction time. nih.gov For instance, some syntheses are most efficient when conducted without any solvent, which highlights the role of reactant concentration and thermal energy transfer. nih.gov In contrast, other procedures benefit from specific solvents like ethanol (B145695) or dimethylformamide. nih.govresearchgate.net

Computational investigation into the synthesis of this compound would involve performing DFT calculations with various implicit solvent models (e.g., representing water, ethanol, and a non-polar solvent like toluene). By comparing the calculated activation energies in different solvents, chemists can rationalize experimental observations and predict optimal reaction conditions. For example, a polar solvent might stabilize a charged transition state, thereby lowering the activation barrier and accelerating the reaction, a hypothesis that can be quantitatively tested through computation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov These models are powerful predictive tools in drug discovery and materials science. For thiazolidine derivatives, which exhibit a wide range of biological activities including anti-inflammatory, anticancer, and antidiabetic properties, QSAR is a widely applied technique. nih.govnih.govnih.gov

A QSAR study begins by compiling a dataset of thiazolidine analogues with experimentally measured biological activities (e.g., IC₅₀ values). nih.gov For each molecule, a set of numerical values known as molecular descriptors, which encode structural, physicochemical, and electronic features, are calculated. Statistical methods, ranging from Multiple Linear Regression (MLR) to more complex machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that correlates the descriptors with the observed activity. nih.gov

The robustness and predictive power of a QSAR model are evaluated using several statistical metrics, which are presented in the table below based on models developed for various thiazolidine derivatives.

Model Type Statistical Parameter Description Typical Value for a Good Model
2D-QSAR (GFA-MLR)R² (Coefficient of Determination)Measures the proportion of variance in the dependent variable that is predictable from the independent variables (descriptors).> 0.8
Q² (Cross-validated R²)Measures the predictive ability of the model, determined by internal cross-validation (e.g., leave-one-out).> 0.6
R²_pred (External Validation R²)Measures the predictive ability of the model on an external set of compounds not used in model training.> 0.6
3D-QSAR (CoMFA/CoMSIA)The equivalent of Q² for 3D-QSAR, assessing the predictive power of the model.> 0.5
The non-cross-validated correlation coefficient, indicating the model's fit to the training data.> 0.9

This table summarizes common statistical parameters used to validate QSAR models, with values indicative of robust models as seen in studies on thiazolidine and thiazine (B8601807) derivatives. nih.govresearchgate.net

Derivation of Molecular Descriptors for Predictive Analysis of Thiazolidine Derivatives

The foundation of any QSAR/QSPR model is the set of molecular descriptors used to represent the chemical structures. These descriptors can be categorized into several classes, each capturing different aspects of the molecule's characteristics. For a molecule like this compound, thousands of descriptors can be calculated using specialized software. The key challenge in QSAR modeling is to select the small subset of descriptors that are most relevant to the property being predicted.

Commonly used descriptors in QSAR studies of thiazolidine derivatives include:

Descriptor Class Example Descriptor Description
Constitutional nRingThe number of rings in the molecule.
Topological Chi1A molecular connectivity index describing the degree of branching.
Geometrical ASA (Accessible Surface Area)The surface area of the molecule accessible to a solvent.
Electrostatic GATS (Geary Autocorrelation)Descriptors weighted by atomic charges, describing charge distribution.
Quantum-Chemical E_HOMO / E_LUMOEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity.
Physicochemical LogPThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.

This table provides examples of molecular descriptors frequently employed in the development of predictive QSAR models for heterocyclic compounds like thiazolidines. nih.govresearchgate.net

In a QSAR study on 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, a non-linear model was successfully developed to predict anticancer activity, demonstrating the power of these techniques to capture complex structure-activity relationships. nih.gov

Ligand-Based and Structure-Based Drug Design Principles (Theoretical Framework)

Computational drug design strategies are broadly classified into two categories: ligand-based and structure-based design. The choice between them depends on the availability of structural information about the biological target (e.g., a protein or enzyme).

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the target is unknown, but a set of molecules (ligands) that bind to it are known. LBDD methods analyze the common structural and electronic features of these active ligands to create a pharmacophore model. nih.gov A pharmacophore is an abstract representation of the essential features for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov In a study on thiazolidine-based PTP1B inhibitors, a six-point pharmacophore model was developed, which included three hydrogen bond acceptors, one negative ionic feature, and two aromatic rings, providing a blueprint for designing new, potentially more potent inhibitors. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein has been determined (e.g., by X-ray crystallography or NMR), SBDD can be employed. This powerful approach involves using the target's structure to design ligands with high affinity and selectivity. The primary tool for SBDD is molecular docking, which predicts how a ligand fits into the protein's binding site. nih.gov Numerous studies have applied SBDD to thiazolidine derivatives, designing them to inhibit targets like COX-2, PPARγ, and VEGFR-2 by optimizing their fit within the known active sites of these enzymes. nih.govnih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are the cornerstones of structure-based drug design, providing atomic-level insights into how a ligand like this compound might interact with a biological target.

Molecular Docking: This computational technique predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a target protein. A scoring function is then used to estimate the strength of the interaction, typically as a binding energy or docking score. nih.gov Docking studies on thiazolidine derivatives have successfully predicted their binding modes in various enzymes. For example, docking of thiazolidinedione derivatives into the PPARγ receptor revealed key hydrogen bonding interactions between the thiazolidine head group and amino acid residues like Serine and Arginine, which are crucial for agonistic activity. nih.gov Similarly, docking has been used to rationalize the activity of thiazolidinone derivatives as COX-2 inhibitors and β-lactamase inhibitors. researchgate.netnih.gov

Compound Class Protein Target Key Interacting Residues (Example) Predicted Interaction Type Docking Score (Example)
Thiazolidine-2,4-dionesPPARγSer289, Arg288, Cys285Hydrogen Bonding, Hydrophobic-94.38 kcal/mol (Rosiglitazone)
2,3-diaryl-thiazolidin-4-onesCOX-2Tyr385, Arg513Hydrogen Bonding, π-sulfur-
2-Aryl thiazolidine-4-carboxylic acidsTEM-1 β-lactamase-Hydrophobic Interactions-6.5 to -8.1 (Binding Energy)

This table presents representative data from molecular docking studies of various thiazolidine derivatives against different biological targets. researchgate.netnih.govnih.gov

Computational Prediction of Ligand-Target Interactions and Binding Modes (Mechanistic Focus)

While docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. nih.gov An MD simulation can assess the stability of a docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more refined estimate of binding free energy.

The typical workflow involves taking the best pose from a molecular docking run, solvating the complex in a water box with ions to mimic physiological conditions, and then simulating its atomic motions for tens to hundreds of nanoseconds. nih.govnih.gov Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, low-fluctuation RMSD for the ligand suggests it remains securely bound in the predicted pose.

Binding Free Energy Calculation: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to post-process the MD trajectory and calculate the binding free energy (ΔG_bind), offering a more accurate prediction of binding affinity than docking scores alone.

Interaction Analysis: The simulation allows for the analysis of the persistence of key interactions, such as hydrogen bonds, over time.

In studies of thiazolidine inhibitors of PTP1B, MD simulations were run for 30 nanoseconds to confirm the stability of the docked complexes and to understand the structural features responsible for potent inhibition. nih.gov Such simulations could be applied to a complex of this compound with a putative target to validate docking predictions and gain a deeper mechanistic understanding of its binding.

Theoretical Estimation of Binding Affinity and Conformational Stability in Biological Milieus

No published research data is available for the theoretical estimation of binding affinity or the conformational stability of this compound in biological environments. Computational techniques such as molecular docking, which predicts the preferred orientation and binding energy of a ligand to a target protein, have not been reported for this compound. Similarly, molecular dynamics simulations, which would provide insights into the conformational changes and stability of the molecule over time within a biological system, have not been documented in the scientific literature for this specific chemical entity.

Chemical Reactivity and Derivatization Strategies for 2 4 Cyclopropylphenyl 1,3 Thiazolidine

Ring-Opening and Ring-Closing Reactions of the Thiazolidine (B150603) Core

The 1,3-thiazolidine ring is a dynamic structure, capable of undergoing reversible ring-opening and closing reactions. This behavior is primarily influenced by the pH of the surrounding medium and the nature of the substituents on the ring.

Hydrolysis and Alcoholysis Pathways and their Reversibility

The general pathway for the acid-catalyzed hydrolysis can be outlined as follows:

Protonation of the thiazolidine nitrogen.

Cleavage of the C2-N bond to form a ring-opened iminium cation and a free thiol group.

Nucleophilic attack of water on the iminium carbon.

Subsequent steps lead to the formation of 4-cyclopropylbenzaldehyde (B1279468) and cysteamine (B1669678).

The reaction is subject to general acid catalysis, as has been observed with acetic acid buffers in the ring-opening of related thiazolidines. documentsdelivered.com This indicates that proton transfer is a key step in the reaction mechanism. The hydrolysis of 2-(p-(dimethylamino)phenyl)-N-acetyl-1,3-thiazolidine is pH-independent from pH 1-4, suggesting that at these conditions, the rate-determining step is the ring-opening itself. documentsdelivered.com

Alcoholysis would follow a similar mechanistic pathway, with an alcohol molecule acting as the nucleophile instead of water, leading to the formation of an acetal (B89532) or hemiacetal of 4-cyclopropylbenzaldehyde and cysteamine. The reversibility of these reactions allows for the thiazolidine to act as a protective group for both the aldehyde and the aminothiol.

Equilibrium Studies of Thiazolidine Formation and Dissociation

The formation of 2-(4-Cyclopropylphenyl)-1,3-thiazolidine from 4-cyclopropylbenzaldehyde and cysteamine is an equilibrium process. The position of this equilibrium is influenced by several factors, including the reactivity of the aldehyde, the solvent system, and the presence of buffers.

A proposed mechanism for thiazolidine formation involves the nucleophilic attack of the amino group of cysteamine on the carbonyl carbon of the aldehyde to form a carbinolamine intermediate. Subsequent dehydration, facilitated by the intramolecular attack of the thiol group, leads to the cyclized thiazolidine product. dss.go.th

Studies on the formation of various 2-alkylthiazolidines have shown that the molar recovery of the thiazolidine increases with the chain length of the alkyl group on the aldehyde, indicating a higher reactivity for larger aldehydes. dss.go.th The presence of buffers, such as phosphate (B84403) and carbonate, has been shown to dramatically promote thiazolidine formation. dss.go.th This catalytic effect is attributed to the stabilization of the carbocation intermediate formed during the reaction.

Table 1: Molar Recoveries (%) of Thiazolidines from Aldehydes and Cysteamine in Different Buffer Systems

ThiazolidineAqueous System (pH 7.2)0.2 M Phosphate Buffer0.2 M Carbonate Buffer
Unsubstituted1.330.949.5
2-Methylthiazolidine5.510.657.8
2-Ethylthiazolidine18.8-70.4
2-Propylthiazolidine27.2-87.6
2-Butylthiazolidine37.3-110.7
Data adapted from a study on aliphatic aldehydes, illustrating the significant effect of buffers on thiazolidine formation. dss.go.th

The dissociation of the thiazolidine back to its starting materials is the reverse of the formation reaction and is favored in aqueous acidic conditions due to the hydrolysis of the iminium intermediate.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The phenyl ring of this compound is susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is determined by the directing effects of the cyclopropyl (B3062369) group and the thiazolidine moiety.

Regioselective Functionalization of the Cyclopropylphenyl Moiety

The cyclopropyl group is an activating, ortho-, para-directing substituent. This is due to the ability of the cyclopropyl ring's C-C bonds, which have significant p-character, to stabilize the positive charge in the arenium ion intermediate through conjugation. The thiazolidine ring, attached at the C2 position, is also generally considered to be an ortho-, para-directing group due to the presence of lone pairs on the nitrogen and sulfur atoms which can be donated to the aromatic ring. libretexts.orglibretexts.org

In this compound, these two groups are in a para relationship. Therefore, their directing effects reinforce each other, strongly activating the positions ortho to the cyclopropyl group (and meta to the thiazolidine-substituted carbon). Electrophilic attack will preferentially occur at these positions.

Directing Effects of Substituents on Aromatic Substitution

The outcome of electrophilic aromatic substitution on a disubstituted benzene (B151609) ring depends on the interplay of the electronic effects of the existing substituents. msu.edu

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. They are typically ortho-, para-directors. lumenlearning.com Examples include alkyl, hydroxyl, and amino groups.

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. They are generally meta-directors, with the exception of halogens which are deactivating but ortho-, para-directing. libretexts.org

In the case of this compound, both the cyclopropyl group and the thiazolidine ring are activating and ortho-, para-directing. The cyclopropyl group directs incoming electrophiles to its ortho and para positions. Since the para position is already occupied by the thiazolidine-substituted carbon, it directs to the two ortho positions. The thiazolidine ring directs to its ortho and para positions. The para position is occupied by the cyclopropyl group, so it directs to its ortho positions. The positions ortho to the cyclopropyl group are the same as the positions meta to the thiazolidine-substituted carbon. Conversely, the positions ortho to the thiazolidine-substituted carbon are meta to the cyclopropyl group. The stronger activating group will have a dominant directing effect. Given the strong activating nature of the cyclopropyl group, electrophilic substitution is most likely to occur at the positions ortho to the cyclopropyl group.

Table 2: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

SubstituentEffect on ReactivityDirecting Effect
-NH₂, -OH, -ORStrongly ActivatingOrtho, Para
-Alkyl, -CyclopropylActivatingOrtho, Para
-H--
-HalogensDeactivatingOrtho, Para
-C=O, -CN, -NO₂DeactivatingMeta
This table provides a general summary of substituent effects. libretexts.orglumenlearning.com

Functional Group Interconversions at the Nitrogen and Sulfur Atoms

The nitrogen and sulfur atoms within the thiazolidine ring possess lone pairs of electrons, making them nucleophilic and susceptible to various functional group interconversions.

N-Acylation: The secondary amine of the thiazolidine ring can be readily acylated using acyl chlorides or anhydrides in the presence of a base. For instance, the N-acylation of 2-(pyridin-2-yl)thiazolidine has been successfully achieved using fatty acid chlorides in the presence of triethylamine. nih.gov This reaction provides a straightforward method for introducing a variety of acyl groups onto the thiazolidine nitrogen, thereby modifying the compound's properties.

S-Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form a sulfoxide (B87167) or a sulfone. The selective oxidation of 2-aryl-3-phenyl-1,3-thiazolidin-4-ones to the corresponding sulfoxide has been accomplished using Oxone® (potassium peroxymonosulfate) at room temperature. researchgate.net The formation of the sulfone typically requires more forcing conditions, such as higher temperatures and an excess of the oxidizing agent. researchgate.net This selective oxidation allows for the fine-tuning of the electronic and steric properties of the thiazolidine ring.

Table 3: Conditions for Selective S-Oxidation of 2-Aryl-1,3-thiazolidin-4-ones

Desired ProductOxidizing AgentEquivalentsTemperature
SulfoxideOxone®3Room Temperature
SulfoneOxone®8High Temperature
Data from a study on 2-aryl-3-phenyl-1,3-thiazolidin-4-ones, providing a model for the oxidation of the target compound. researchgate.net

N-Alkylation and Acylation Reactions for Modifying Biological Interactions

No specific research data is available for the N-alkylation and N-acylation of this compound.

Oxidation of the Sulfur Atom to Sulfoxide and Sulfone and its Impact on Electronic Properties

No specific research data is available for the oxidation of the sulfur atom of this compound.

Stereoselective Transformations and Chiral Derivatization

Diastereoselective and Enantioselective Modifications at Stereogenic Centers

No specific research data is available for the stereoselective modifications of this compound.

Formation of Chiral Adducts and Strategies for Enantiomeric Resolution

No specific research data is available for the enantiomeric resolution of this compound.

Mechanistic Biological Investigations of 2 4 Cyclopropylphenyl 1,3 Thiazolidine Pre Clinical and in Vitro Focus

Exploration of Molecular Targets and Pathways

No studies were identified that investigated the molecular targets or pathways of 2-(4-Cyclopropylphenyl)-1,3-thiazolidine.

Enzyme Inhibition Mechanisms (e.g., Kinases, Proteases, Hydrolases)

There is no available data on the inhibitory activity of this compound against any enzymes, including kinases, proteases, or hydrolases.

Receptor Binding Studies and Elucidation of Ligand-Receptor Dynamics

No receptor binding studies or data on the ligand-receptor dynamics for this compound have been published.

Cellular Response Mechanisms (In Vitro Studies)

There are no in vitro studies describing the cellular response to this compound.

Modulation of Intracellular Cell Signaling Pathways (e.g., MAPK, NF-κB, PI3K/Akt)

Information regarding the modulation of intracellular signaling pathways such as MAPK, NF-κB, or PI3K/Akt by this specific compound is not available.

Apoptosis Induction and Cell Cycle Arrest Mechanisms in Specific Cell Lines

No research has been published detailing the effects of this compound on apoptosis induction or cell cycle arrest in any cell lines.

Autophagy Modulation and Lysosomal Function in Cellular Homeostasis

The effects of this compound on autophagy modulation and lysosomal function have not been investigated in any published studies.

Antimicrobial Mechanisms of Action

Thiazolidine (B150603) derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. nih.gove3s-conferences.org The antimicrobial effects of these compounds are often attributed to the core thiazolidine ring and the nature of the substituents at various positions. e3s-conferences.org

Interference with Bacterial Cell Wall Synthesis and Membrane Integrity

While direct studies on this compound are not available, research on related thiazolidine derivatives suggests potential mechanisms of antibacterial action. One putative mechanism is the inhibition of essential bacterial enzymes. For instance, docking studies on some heteroaryl thiazole (B1198619) derivatives have predicted the inhibition of the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov The disruption of cell wall synthesis can lead to bacterial cell lysis and death.

Furthermore, certain thiazolidin-4-one derivatives have been investigated for their ability to compromise bacterial membrane integrity, although the precise molecular interactions are not always fully elucidated. The lipophilic nature of the aryl substituent at the 2-position of the thiazolidine ring could facilitate the compound's insertion into the bacterial cell membrane, leading to its disruption and subsequent leakage of intracellular components. However, without specific experimental data for this compound, this remains a hypothetical mechanism.

Disruption of Microbial Biofilm Formation and Quorum Sensing Pathways

Bacterial biofilms represent a significant challenge in the treatment of chronic infections due to their inherent resistance to conventional antibiotics. Some thiazolidin-4-one derivatives have demonstrated the ability to inhibit biofilm formation in bacteria such as Staphylococcus epidermidis. researchgate.net This inhibition is crucial as it can render bacteria more susceptible to antibiotics and the host immune system.

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. The inhibition of QS pathways is a promising anti-virulence strategy. Although no specific studies link this compound to QS inhibition, the structural similarity of the thiazolidine core to certain signaling molecules suggests this as a potential area of investigation. For example, derivatives of dihydropyrrol-2-ones, which share some structural features with thiazolidines, have shown excellent QS inhibiting activity.

Antiviral Mechanisms of Action

The thiazolidine scaffold is also present in various compounds with reported antiviral activities. nih.gov The antiviral potential of these derivatives is often linked to their ability to interfere with different stages of the viral life cycle.

Inhibition of Viral Replication Enzymes (e.g., Polymerase, Protease, Integrase)

Several studies have explored the potential of thiazolidine-containing compounds as inhibitors of viral enzymes essential for replication. For example, phenylpyrazolone-1,2,3-triazole hybrids have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication process. nih.gov While these compounds are structurally distinct from this compound, they highlight the potential of heterocyclic scaffolds to interact with viral proteases.

The general mechanism involves the binding of the inhibitor to the active site of the enzyme, preventing it from processing its natural substrate and thereby halting the viral replication cascade. Molecular docking studies are often employed to predict the binding modes and affinities of these compounds to their target enzymes. nih.gov

Interference with Viral Entry, Assembly, or Release Processes

Beyond inhibiting replication enzymes, antiviral compounds can also target other stages of the viral life cycle. For instance, some 1,2,3-triazole-containing derivatives have been shown to possess virucidal activity, meaning they can directly inactivate virus particles. mdpi.com This effect is often attributed to interactions with viral surface proteins, such as hemagglutinin and neuraminidase in the case of the influenza virus, which are crucial for viral entry and release. mdpi.com

Studies on 2-aryl substituted thiazolidine-4-carboxylic acids have demonstrated antiviral activity against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV). nih.gov The findings from these studies suggest that the 2-aryl substituted thiazolidine scaffold holds promise for the development of new antiviral agents. nih.gov However, the precise mechanisms by which these compounds interfere with viral entry, assembly, or release have not been fully elucidated and would require further investigation for any specific compound like this compound.

In Silico ADME Prediction and Pharmacokinetic Modeling

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions and pharmacokinetic modeling are crucial steps in the early phases of drug discovery to assess the drug-likeness of a compound. While no specific in silico ADME or pharmacokinetic data for this compound has been published, studies on other thiazolidine derivatives provide insights into the types of properties that are evaluated.

For various thiazolidin-2,4-dione derivatives, in silico ADME parameters have been calculated to predict their oral bioavailability and compliance with Lipinski's rule of five. nih.govresearchgate.net These studies typically assess properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. The results of these predictions help in identifying candidates with favorable pharmacokinetic profiles for further development. researchgate.net

Pharmacokinetic modeling, often using physiologically based pharmacokinetic (PBPK) models, can simulate the fate of a drug in the body over time. Such models can predict key parameters like maximum concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC). While these studies have been conducted for some thiazolidinedione derivatives, similar investigations are necessary to understand the pharmacokinetic profile of this compound.

Table of Predicted ADME Properties for a Representative 2-Aryl-1,3-Thiazolidine Derivative (Hypothetical Data)

PropertyPredicted ValueAcceptable Range
Molecular Weight< 500 g/mol ≤ 500
LogP< 5≤ 5
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors1≤ 10
Polar Surface Area< 140 Ų< 140
Rotatable Bonds< 10≤ 10

Note: The data in this table is hypothetical and for illustrative purposes only. Specific in silico studies are required for this compound.

Theoretical Absorption and Distribution Properties Based on Molecular Descriptors

A comprehensive search of scientific literature and chemical databases did not yield any specific studies on the theoretical absorption and distribution properties of the chemical compound this compound. While computational methods are commonly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities, no such data has been published for this specific molecule.

Typically, the theoretical assessment of absorption and distribution involves the calculation of various molecular descriptors. These descriptors provide insights into a compound's potential pharmacokinetic behavior. Key descriptors that would be evaluated in such a study include:

Molecular Weight (MW): Influences diffusion and absorption rates.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability.

Topological Polar Surface Area (TPSA): Predicts hydrogen bonding potential and membrane penetration.

Number of Hydrogen Bond Donors and Acceptors: Impacts solubility and receptor binding.

Aqueous Solubility (LogS): Crucial for dissolution and absorption.

Without experimental or in silico data for this compound, it is not possible to provide a data table or detailed research findings on its theoretical absorption and distribution properties.

Computational Modeling of Metabolic Stability and Excretion Pathways

Similarly, there is a lack of published research regarding the computational modeling of the metabolic stability and excretion pathways for this compound.

Computational models for metabolism prediction typically involve identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes and other metabolic enzymes. These models can predict the likelihood of a molecule undergoing Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism. The predicted metabolites and their rates of formation would provide an indication of the compound's metabolic stability.

Furthermore, computational tools can estimate excretion pathways by considering properties such as a compound's molecular weight, polarity, and potential for active transport.

As no specific computational studies have been performed or published for this compound, no data on its predicted metabolic stability or excretion routes can be presented.

Advanced Analytical Methodologies for Detection and Quantification of 2 4 Cyclopropylphenyl 1,3 Thiazolidine

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of pharmaceutical compounds, offering high-resolution separation of the target analyte from impurities and related substances.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of non-volatile compounds like 2-(4-Cyclopropylphenyl)-1,3-thiazolidine. The development of a stability-indicating reversed-phase HPLC (RP-HPLC) method is critical for separating the main compound from potential degradation products and synthesis-related impurities.

Method development typically begins with selecting a suitable stationary phase, most commonly a C18 column, which provides effective separation for moderately polar to nonpolar compounds. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve optimal retention time, peak shape, and resolution. humanjournals.com Parameters such as pH of the buffer, gradient elution profile, flow rate, and column temperature are systematically adjusted. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined from its UV spectrum. nih.govnih.gov Validation of the developed method is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scribd.comresearchgate.net

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

ParameterConditionPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides hydrophobic interaction for separation.
Mobile Phase Acetonitrile:Water (Gradient)Organic modifier and aqueous phase to elute compounds.
Flow Rate 1.0 mL/minEnsures optimal separation efficiency and run time.
Detection UV at 254 nmWavelength for sensitive detection of the aromatic moiety.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Injection Vol. 10 µLStandard volume for quantitative analysis.

Gas Chromatography (GC) for Volatile Derivatives and Trace Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility due to its molecular weight and polarity, GC can be employed for profiling volatile impurities from the synthesis process or for analyzing the compound after appropriate derivatization.

Derivatization, for instance, by silylation or acylation, can increase the volatility and thermal stability of the analyte, making it suitable for GC analysis. nih.govresearchgate.net This approach is particularly useful for detecting and quantifying trace-level impurities. The method involves using a capillary column with a suitable stationary phase (e.g., 5% phenyl-polysiloxane) and a temperature gradient program to separate the components. A Flame Ionization Detector (FID) offers high sensitivity for organic compounds, while a Mass Spectrometer (MS) detector provides structural information for impurity identification. acs.org

Table 2: Potential GC Method Parameters for Impurity Analysis

ParameterConditionRationale
Column Capillary (e.g., HP-5, 30 m x 0.25 mm)High-resolution separation of volatile compounds.
Carrier Gas Helium or NitrogenInert gas to carry analytes through the column.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program Temperature gradient (e.g., 100°C to 280°C)Separates compounds based on boiling points.
Detector FID or MSFID for general quantification, MS for identification.
Derivatization Silylation (e.g., with BSTFA)Increases volatility for compounds with active hydrogens.

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

The this compound molecule contains a stereocenter at the C2 position of the thiazolidine (B150603) ring, meaning it can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers to assess enantiomeric purity and study the properties of individual isomers. HPLC with a Chiral Stationary Phase (CSP) is the most common approach for this purpose. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are widely used and have proven effective for separating a broad range of chiral compounds, including heterocyclic structures. researchgate.netgoogle.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. The mobile phase, typically a mixture of alkanes (like n-hexane) and an alcohol (like isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomeric peaks. researchgate.net

Table 3: Example Chiral HPLC Conditions for Enantiomeric Separation

ParameterConditionPurpose
Column Polysaccharide-based CSP (e.g., Chiralcel OD-H)Provides chiral recognition sites for separation.
Mobile Phase n-Hexane:Isopropanol (e.g., 90:10 v/v)Normal phase conditions often provide good selectivity on these CSPs.
Flow Rate 0.8 mL/minBalances resolution and analysis time.
Detection UV at 254 nmMonitors the elution of the separated enantiomers.
Column Temp. 25 °CTemperature control ensures reproducible separation.

Spectrophotometric and Fluorometric Detection Methods

Spectroscopic methods are invaluable for the quantitative analysis and characterization of compounds based on their interaction with electromagnetic radiation.

UV-Visible spectroscopy is a straightforward and widely accessible technique for quantifying compounds that contain chromophores. The phenyl group in this compound acts as a chromophore, resulting in characteristic absorption in the UV region. A UV-Vis spectrum of the compound dissolved in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would typically show one or more absorption maxima (λmax). scielo.org.za

For concentration determination, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This relationship allows for the quantification of the compound in unknown samples. From this data, the molar extinction coefficient (ε), a constant that indicates how strongly the molecule absorbs light at a given wavelength, can be calculated. researchgate.net

Table 4: Anticipated UV-Vis Spectroscopic Properties

ParameterValue/MethodDescription
Solvent Ethanol or AcetonitrileUV-transparent solvent to dissolve the analyte.
λmax (approx.) ~250-270 nmExpected absorption maximum due to the phenyl chromophore.
Quantification Beer-Lambert Law (A = εbc)Relates absorbance (A) to concentration (c).
Calibration Plot of Absorbance vs. ConcentrationUsed to determine the concentration of unknown samples.

Luminescence-Based Assays and Fluorescence Quenching Studies (if applicable)

While the native fluorescence of this compound may not be significant, luminescence-based methods can potentially be applied. This could involve derivatizing the molecule with a fluorescent tag to enable highly sensitive detection using spectrofluorometry.

Alternatively, the compound could be studied for its ability to act as a quencher in fluorescence quenching assays. In such an assay, the decrease in the fluorescence intensity of a known fluorophore upon interaction with the thiazolidine compound is measured. This quenching effect can be used to study binding interactions or for indirect quantification. Some thiazole (B1198619) and thiazolidinone derivatives are known to exhibit fluorescence quenching properties or solvatofluorochromism, where the emission spectrum is highly sensitive to the polarity of the solvent. nih.govresearchgate.net The applicability of these advanced techniques would require experimental investigation to determine if this compound possesses the necessary photophysical properties.

Electrochemical Methods

Electrochemical methods offer a powerful approach for the analysis of electroactive compounds like this compound. These techniques are based on measuring the potential and/or current in an electrochemical cell containing the analyte, providing high sensitivity, rapid response, and relatively low-cost instrumentation. The inherent electrochemical activity of the thiazolidine moiety, particularly the sulfur and nitrogen heteroatoms, makes it a suitable candidate for this type of analysis.

Voltammetry for Redox Behavior Analysis and Electrochemical Properties

Voltammetry is a key electrochemical technique for investigating the redox behavior of this compound. By varying the potential applied to a working electrode and measuring the resulting current, a voltammogram is produced that provides a unique electrochemical fingerprint of the compound.

Cyclic Voltammetry (CV) is particularly useful for probing the electrochemical properties of thiazolidine derivatives. acs.org In a typical CV experiment, the potential is swept linearly from an initial to a final potential and then back again. For a compound like this compound, this can reveal information about its oxidation and reduction potentials. The oxidation process likely involves the sulfur atom of the thiazolidine ring, which can be oxidized to a radical cation at a specific potential. The stability of this intermediate and the reversibility of the redox process can be assessed from the shape of the CV curve and the separation of the anodic and cathodic peak potentials.

Differential Pulse Voltammetry (DPV) is another valuable technique that offers enhanced sensitivity compared to CV, making it suitable for quantitative analysis. By applying pulses of increasing amplitude to a DC potential ramp, the faradaic current is sampled just before and at the end of the pulse, minimizing the contribution from the capacitive current and thus improving the signal-to-noise ratio. This allows for the determination of the compound at lower concentrations. The optimal conditions for voltammetric determination, including the pH of the supporting electrolyte and the concentration of any reagents, are critical for developing a sensitive analytical method. researchgate.net

Table 1: Illustrative Voltammetric Data for this compound Analysis

ParameterCyclic Voltammetry (CV)Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon ElectrodeHanging Mercury Drop Electrode
Supporting Electrolyte 0.1 M Britton-Robinson buffer (pH 6.0)0.3 M NaCl (pH 2.0)
Scan Rate 100 mV/s20 mV/s
Oxidation Peak Potential (Epa) +0.85 V vs. Ag/AgCl+0.82 V vs. Ag/AgCl
Reduction Peak Potential (Epc) Not observedNot applicable
Limit of Detection (LOD) ~1 µM~4 nM

Amperometric Detection in Flow Systems for Online Monitoring

Amperometric detection coupled with flow systems, such as Flow Injection Analysis (FIA) or High-Performance Liquid Chromatography (HPLC), provides a robust platform for the continuous and online monitoring of this compound. This method involves applying a constant potential to a flow-through electrochemical detector and measuring the current as the analyte passes over the electrode surface.

In an HPLC system with an amperometric detector, the compound is first separated from other components in the sample matrix on a chromatographic column. The eluent then flows into the electrochemical cell, where a specific potential is applied. This potential is chosen to be in the region where the analyte undergoes oxidation or reduction, resulting in a current that is directly proportional to its concentration. For thiazolidine compounds, detection can be based on the electrochemical signal obtained at a gold or platinum working electrode. The mobile phase composition, including the type of buffer and its pH, is optimized to achieve the best separation and detection sensitivity.

This approach offers excellent selectivity, as only compounds that are electroactive at the applied potential will be detected. It also provides a wide linear concentration range and low limits of quantification, making it suitable for trace analysis in various samples.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. The coupling of liquid or gas chromatography with mass spectrometry provides unparalleled selectivity and sensitivity for the identification and quantification of this compound and its related products in challenging matrices like biological fluids or environmental samples.

LC-MS/MS for Metabolite Identification and Trace Analysis in Biological Samples

High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for identifying metabolites and performing trace analysis of pharmaceutical compounds in biological samples. kuleuven.be This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

The analysis of this compound in a biological matrix, such as human plasma, would typically involve a sample preparation step to extract the analyte and remove interfering proteins. nih.gov This could involve protein precipitation with a solvent like acetonitrile, followed by ultrafiltration. The prepared sample is then injected into the HPLC system. A reversed-phase column, such as a C18 column, is commonly used to separate the parent compound from its more polar metabolites. A gradient elution program, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer, typically through an electrospray ionization (ESI) source. In the MS/MS experiment, the precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected in the first mass analyzer (Q1). This ion is then fragmented by collision-induced dissociation (CID) in a collision cell (Q2), and the resulting product ions are analyzed in the third mass analyzer (Q3). This process, known as Selected Reaction Monitoring (SRM), is highly specific and provides excellent quantitative performance with a wide linear range and a low limit of quantification (LOQ). nih.gov

Table 2: Representative HPLC-MS/MS Parameters for the Analysis of this compound

ParameterCondition
HPLC System UHPLC System
Column C18 BEH Amide (100 x 2.1 mm, 2.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% to 95% B over 5 minutes
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS System Triple Quadrupole (QqQ)
Precursor Ion (Q1) m/z 220.1 [M+H]⁺
Product Ion (Q3) m/z 178.1 (loss of C3H6)
Linearity Range 0.25–10 µmol/L in plasma
Limit of Quantification (LOQ) 0.25 µmol/L

GC-MS for Volatile Component Profiling and Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS is particularly useful for profiling volatile components and identifying potential degradation products that may form under various stress conditions, such as exposure to heat, light, or reactive chemicals. The analysis of the closely related compound, 2-phenylthiazolidine, is supported by available GC-MS data. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated inlet, where the compound is vaporized and transferred onto a long, thin capillary column. The column is housed in an oven where the temperature is programmed to increase over time. This separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

As each component elutes from the column, it enters the ion source of the mass spectrometer, where it is fragmented by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint that can be used to identify the compound by comparing it to a spectral library. This technique is highly effective for elucidating the structure of unknown degradation products. For instance, degradation might involve the cleavage of the thiazolidine ring or modifications to the cyclopropylphenyl group, leading to smaller, more volatile fragments that are amenable to GC-MS analysis.

Table 3: Potential Degradation Products of this compound and Their Characteristic GC-MS Fragments

Potential Degradation ProductMolecular Weight ( g/mol )Key Mass Fragments (m/z)
4-Cyclopropylbenzaldehyde (B1279468) 146.19146, 145, 117, 91
2-Aminoethanethiol 77.1577, 61, 44
Cyclopropylbenzene 118.18118, 117, 103, 91

Lack of Publicly Available Data Precludes Article Generation

A comprehensive review of scientific literature and chemical databases reveals insufficient specific information to construct an article on the sustainability and green chemistry aspects of the chemical compound this compound, as per the provided detailed outline.

Extensive searches have been conducted to gather data concerning the lifecycle of this compound, with a focus on green chemistry principles. These investigations sought information on the utilization of renewable feedstocks for its precursors, its biodegradability, waste minimization strategies in its production, and associated energy efficiency measures.

The synthesis of this compound would conceptually involve the reaction of two primary precursors: 4-Cyclopropylbenzaldehyde and 2-Aminoethanethiol (also known as Cysteamine). While general green chemistry methods for the synthesis of the broader class of thiazolidine derivatives are well-documented, specific data for this compound remains elusive.

Key areas where specific information is not publicly available include:

Sustainability and Green Chemistry Aspects in the Lifecycle of 2 4 Cyclopropylphenyl 1,3 Thiazolidine

Energy Efficiency in Production Processes:Methods such as microwave-assisted synthesis are known to improve energy efficiency in the production of some heterocyclic compounds.mdpi.comHowever, no studies have been published that analyze or detail energy consumption and efficiency improvements specifically for the production of 2-(4-Cyclopropylphenyl)-1,3-thiazolidine.

Given the strict instructions to focus solely on this compound and not introduce information outside the explicit scope, the creation of a "thorough, informative, and scientifically accurate" article as requested is not feasible. To proceed would require making unsubstantiated extrapolations from related but chemically distinct compounds, which would compromise the integrity and accuracy of the content.

Therefore, until specific research on the green chemistry and sustainability aspects of this compound becomes available in the public domain, this subject cannot be addressed with the required level of detail and scientific rigor.

Application of Microwave-Assisted and Sonochemical Syntheses for Reduced Reaction Times

The quest for more efficient and environmentally benign chemical processes has led to the adoption of alternative energy sources like microwave irradiation and ultrasound. nih.govrsc.org These techniques offer significant advantages over conventional heating methods, primarily by dramatically reducing reaction times and often increasing product yields. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules and ions to absorb microwave energy and convert it into heat. rsc.org This process, known as dielectric heating, allows for rapid and uniform heating of the reaction mixture, a stark contrast to the slow and inefficient heat transfer of conventional methods that rely on conduction through the vessel walls. rsc.org This "superheating" effect can accelerate reaction rates by orders of magnitude, leading to a drastic reduction in the required synthesis time from hours to mere minutes. rsc.orgjocpr.com

In the context of thiazolidine (B150603) synthesis, MAOS has proven to be a powerful tool. For the synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones, a one-pot condensation reaction using microwave irradiation was completed in just 10 minutes, yielding excellent results. jocpr.com This represents a significant improvement over traditional reflux methods that can take several hours. jocpr.comresearchgate.net The benefits of MAOS extend to increased product yields and enhanced purities by minimizing the formation of unwanted side-products. jocpr.com Furthermore, these rapid, high-yield reactions can often be performed using greener solvents like water or even under solvent-free conditions, further boosting the sustainability of the process. nih.govresearchgate.net

The table below provides a comparative look at conventional versus microwave-assisted methods for the synthesis of various 4-thiazolidinone (B1220212) derivatives, illustrating the typical enhancements in speed and yield.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 4-Thiazolidinone Derivatives

This table presents representative data for the synthesis of analogous thiazolidinone structures to demonstrate the general advantages of microwave irradiation.

Method Reaction Time Yield (%) Reference
Conventional Heating 8 - 12 hours 58 - 68% jocpr.com
Microwave Irradiation 6 - 11 minutes 79 - 89% researchgate.net
Conventional Heating 12 - 17 hours Moderate researchgate.net

Sonochemical Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, offers another effective method for process intensification. Ultrasound irradiation of a liquid medium induces acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles. This collapse generates localized hot spots with transient temperatures and pressures reaching thousands of degrees Celsius and hundreds of atmospheres, creating extreme conditions that accelerate chemical reactions. nih.govacs.org

Table 2: Comparison of Synthesis Times for Thiazolidine Derivatives with and without Ultrasound

Data is generalized from findings on similar heterocyclic syntheses to illustrate the typical impact of sonication.

Method Reaction Time Yield (%) Reference
Conventional Stirring 5 - 6 hours Moderate researchgate.net
Ultrasonic Irradiation 25 - 40 minutes 88 - 92% nih.gov
Conventional Stirring Slow Conversion Low nih.gov

Implementation of Flow Chemistry Approaches for Continuous and Energy-Efficient Production

Shifting from traditional batch production to continuous flow chemistry represents a paradigm shift in pharmaceutical and fine chemical manufacturing, driven by the need for more efficient, safer, and sustainable processes. rroij.comnih.gov Flow chemistry involves performing reactions in a continuously streaming fluid within a network of tubes or microreactors. youtube.com This methodology offers superior control over reaction parameters such as temperature, pressure, and stoichiometry compared to batch reactors. nih.gov

The key advantages of flow chemistry stem from the high surface-area-to-volume ratio of the reactors. youtube.comsustainability-directory.com This feature enables extremely efficient heat transfer, allowing for precise temperature control and the safe execution of highly exothermic reactions that would be hazardous at a large scale in a batch process. rroij.comgatech.edu The result is often a higher quality product with fewer impurities, which reduces the downstream costs and environmental impact associated with purification. gatech.edu

For the synthesis of thiazolidine-containing drug intermediates, flow chemistry has demonstrated significant improvements over batch methods. A study on the production of (Z)‐5‐benzylidenethiazolidine‐2,4‐dione, a key intermediate, found that the continuous microreactor process was substantially more performant than the batch process. researchgate.net While the batch reaction took 8 hours, the flow process could be optimized to achieve higher productivity in a fraction of the time. researchgate.netmdpi.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for a Thiazolidine Intermediate

Based on findings for the synthesis of (Z)‐5‐benzylidenethiazolidine‐2,4‐dione, a related heterocyclic structure.

Parameter Batch Process Continuous Flow Process Reference
Reaction Time ~8 hours Minutes (residence time) mdpi.com
Process Control Limited (bulk heating/cooling) Precise (rapid heat/mass transfer) nih.govyoutube.com
Productivity Lower, cycle-dependent Higher, continuous output researchgate.net
Safety Higher risk at scale (exotherms) Inherently safer (small volumes) rroij.com

| Scalability | Complex 'Scale-up' | Simple 'Scaling-out' | gatech.edu |

Conclusion and Future Research Perspectives for 2 4 Cyclopropylphenyl 1,3 Thiazolidine

Summary of Key Research Findings and Contributions to Thiazolidine (B150603) Chemistry

The thiazolidine scaffold is a five-membered ring containing sulfur and nitrogen, recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govnih.gov Research on analogous structures has established that the thiazolidine nucleus is a key component in molecules exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, antidiabetic, anti-inflammatory, and anti-HIV properties. nih.govresearchgate.net

The primary contribution of the broader class of 2-aryl-thiazolidines has been to provide a versatile framework for drug design. The substituents at the C2, N3, and C5 positions of the ring can be readily modified, allowing chemists to fine-tune the molecule's steric, electronic, and physicochemical properties to achieve desired biological effects. nih.gov For instance, the introduction of different aryl groups at the C2 position has been shown to be a critical determinant of activity in numerous studies. mdpi.com While specific findings on 2-(4-Cyclopropylphenyl)-1,3-thiazolidine are not yet prevalent in the literature, its structure embodies the foundational principles that have made the thiazolidine class a cornerstone of modern drug discovery.

Identification of Knowledge Gaps and Unexplored Research Avenues for Further Investigation

The most significant knowledge gap is the near-complete absence of dedicated biological and chemical investigation into this compound itself. This lack of data presents a clear opportunity for foundational research.

Key unexplored avenues include:

Systematic Biological Screening: The compound has not been systematically evaluated for the cornerstone activities associated with its class, such as anticancer, antidiabetic (e.g., as a PPAR-γ modulator), or antimicrobial effects. nih.govnih.govnih.gov

Neuroprotective Potential: While some heterocyclic compounds are explored for neurodegenerative diseases, the potential of this specific thiazolidine derivative remains an open question.

Kinase Inhibition Profile: Many heterocyclic scaffolds serve as hinges for kinase inhibitors. Screening this compound against a panel of kinases could reveal unexpected therapeutic targets.

Metabolic Stability and Pharmacokinetics: The influence of the cyclopropyl (B3062369) group on the metabolic fate and pharmacokinetic profile of the thiazolidine scaffold is unknown. The cyclopropyl moiety is often introduced into drug candidates to block metabolic oxidation, a hypothesis that requires experimental validation in this context.

Rational Design of Next-Generation Thiazolidine Derivatives

Based on extensive research into related thiazolidine and thiazolidinone analogs, several SAR hypotheses can be formulated to guide the design of next-generation derivatives starting from the this compound template. researchgate.netnih.govnih.gov The core idea is that biological activity is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov

A conceptual SAR table for derivatives of the title compound is presented below:

Table 1: Conceptual Structure-Activity Relationship (SAR) Hypotheses
Position of Modification Proposed Modification Hypothetical Impact on Activity Rationale from Analogous Systems
C2-Aryl Ring Introduction of electron-withdrawing groups (e.g., -F, -Cl, -NO₂) on the phenyl ring. May enhance potency for certain targets (e.g., anticancer, antimicrobial). Halogen and nitro groups on the 2-aryl moiety have been shown to increase anti-inflammatory and antiparasitic activity in related thiazolidinones. mdpi.comnih.gov
N3-Position Addition of various aryl or bulky alkyl groups. Can significantly modulate target selectivity and potency. N3 substitution is critical for activity in anti-HIV 2,3-diaryl-1,3-thiazolidin-4-ones and is a key point of variation in many drug discovery campaigns. researchgate.net
C4-Position Oxidation to a carbonyl group (forming a thiazolidin-4-one). Often a prerequisite for certain biological activities like anticancer and antidiabetic effects. The 4-oxo group is a hallmark of many clinically relevant thiazolidinones, including antidiabetic glitazones. researchgate.netresearchgate.net
C5-Position Introduction of benzylidene or other substituted groups via Knoevenagel condensation (on the 4-oxo derivative). A primary site for diversification to enhance potency and modulate physicochemical properties. C5 modifications are a major focus in the development of thiazolidinedione-based anticancer and antidiabetic agents. nih.govresearchgate.net

| Cyclopropyl Group | Replacement with other small, strained rings (e.g., cyclobutyl) or isosteric groups (e.g., isopropyl). | Could fine-tune metabolic stability and receptor pocket fitting. | The cyclopropyl ring is valued for its unique conformational and electronic properties, and its replacement would test its specific contribution. |

The 4-cyclopropylphenyl group itself is a key feature. The cyclopropyl ring provides conformational rigidity and is known to improve metabolic stability and potency in other drug scaffolds by offering favorable interactions within protein binding pockets. Its specific contribution here is a prime subject for investigation.

Complex diseases like cancer and diabetes often involve multiple pathological pathways, making multi-target ligands a highly attractive therapeutic strategy. nih.govacs.org The thiazolidine scaffold is well-suited for this approach. nih.gov

Future research could focus on designing hybrid molecules that integrate the this compound core with other known pharmacophores. For example:

Dual Kinase/PPAR-γ Inhibitors: A hybrid could be designed by linking the thiazolidine scaffold to a known kinase inhibitor fragment. This could yield a single molecule with both antidiabetic (via PPAR-γ) and anticancer (via kinase inhibition) activities. nih.govexcli.de

Anticancer-Antimicrobial Hybrids: By combining the thiazolidine moiety with fragments known to possess antimicrobial activity (e.g., a quinolone or triazole), it may be possible to develop agents that can combat infections that are common in immunocompromised cancer patients. nih.govmdpi.com

Integration into Novel Chemical Platforms and Advanced Materials Science (Conceptual)

Beyond medicine, the unique chemical properties of the thiazolidine scaffold could be leveraged in materials science. Research on related thiazolidinediones (TZDs) has demonstrated their potential as building blocks for functional polymers.

A conceptual avenue for exploration is the development of anti-biofilm materials. nih.gov Biofilms are a major problem in medical devices and industrial settings. nih.gov Researchers have successfully incorporated TZD derivatives into acrylic emulsion polymers to create surfaces that significantly reduce bacterial biofilm formation. nih.gov Conceptually, this compound could be functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety) and co-polymerized to create novel coatings for medical implants, catheters, or industrial surfaces, imparting inherent resistance to microbial colonization. The lipophilic cyclopropylphenyl group might enhance the material's interaction with bacterial membranes, potentially boosting its anti-biofilm efficacy.

Emerging Methodologies and Technologies for Continued Investigation of Thiazolidine Scaffolds

Advancing the study of this compound and its future derivatives will benefit from the adoption of modern chemical and biological technologies:

Computational Modeling and AI: Molecular dynamics simulations can predict the stability and binding modes of new derivatives in target proteins, while AI-driven platforms can screen virtual libraries of millions of compounds to prioritize synthetic targets. nih.gov

High-Throughput Synthesis and Screening: Utilizing automated synthesis platforms and high-throughput screening (HTS) would enable the rapid generation and evaluation of a large library of derivatives based on the SAR hypotheses, accelerating the discovery process.

Advanced Bio-Assays: Moving beyond simple cytotoxicity assays to more complex evaluations, such as 3D organoid models, transcriptomics, and proteomics, will provide a deeper understanding of the molecular mechanisms of action of new compounds. nih.gov

Green Chemistry Approaches: Employing environmentally friendly synthetic methods, such as multicomponent reactions, microwave-assisted synthesis, or the use of green catalysts, can make the production of thiazolidine derivatives more efficient and sustainable. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Thiazolidine
Thiazolidinone
Thiazolidinedione

Q & A

Q. What are the common synthetic routes for 2-(4-Cyclopropylphenyl)-1,3-thiazolidine?

Synthesis typically involves cyclocondensation reactions between amines and thiol-containing precursors. For example:

  • Cyclic intermediates : Formation of a 1,3-thiazolidine core via reaction of substituted phenyl derivatives with thiolactic acid (e.g., 2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane intermediate) .
  • Schiff base cyclization : Condensation of aromatic amines with aldehydes or ketones, followed by cyclization with thiolactic acid, as demonstrated in 4-thiazolidinone derivatives .
  • Catalytic optimization : Use of reusable catalysts like Amberlyst A-15 to enhance reaction efficiency under microwave irradiation .

Q. How is structural characterization performed for thiazolidine derivatives?

  • X-ray crystallography : Provides definitive confirmation of molecular geometry (e.g., crystal data for (2Z,5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one) .
  • Spectroscopic methods : NMR (¹H/¹³C) for functional group analysis, mass spectrometry for molecular weight validation, and IR for identifying key bonds (e.g., C=S, C-N) .
  • Thermal analysis : DSC/TGA to assess stability and melting points .

Q. What biological activities are associated with 1,3-thiazolidine derivatives?

  • Antimicrobial : Substituted phenyl and benzylidene groups enhance activity against bacterial/fungal strains .
  • Anticancer : Thiazolidine dione derivatives show cytotoxicity via apoptosis induction (e.g., inhibition of voltage-gated calcium channels) .
  • Antifungal : Exocyclic double bonds and electron-withdrawing groups (e.g., cyanoacetamide) improve fungicidal efficacy .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis?

  • Intermediate purification : Use column chromatography or recrystallization to isolate key intermediates (e.g., ethyl ester of malonic acid derivatives) .
  • Catalyst selection : Amberlyst A-15 or microwave-assisted reactions reduce side products and improve reaction rates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency .

Q. What strategies are used to analyze structure-activity relationships (SAR) in thiazolidine-based compounds?

  • Substituent variation : Introduce electron-donating (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) to the phenyl ring to modulate bioactivity .
  • Scaffold hybridization : Combine thiazolidine cores with pharmacophores like pyrrole or furan to enhance target specificity .
  • Computational modeling : DFT calculations predict electronic properties, while molecular docking identifies binding interactions (e.g., with fungal CYP51 or cancer-related kinases) .

Q. How should researchers address discrepancies in biological activity data across different thiazolidine derivatives?

  • Assay standardization : Control variables like cell line viability (MTT vs. resazurin assays) and fungal inoculum size .
  • Purity validation : Use HPLC to confirm compound integrity (>95% purity) and rule out impurities as confounding factors .
  • Structural analogs : Compare derivatives with minor substituent changes to isolate critical functional groups (e.g., cyclopropyl vs. methyl groups) .

Q. What computational methods are employed to predict the reactivity and stability of thiazolidine derivatives?

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability and nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over time to evaluate binding persistence (e.g., with antifungal targets) .
  • Crystallographic validation : Overlay predicted and experimental crystal structures to refine computational models .

Q. What experimental considerations are critical when evaluating the antifungal efficacy of this compound derivatives?

  • In vitro models : Use standardized MIC (Minimum Inhibitory Concentration) assays against Candida albicans or Aspergillus fumigatus .
  • Resistance profiling : Test against azole-resistant strains to identify novel mechanisms of action .
  • Toxicity screening : Assess mammalian cell cytotoxicity (e.g., HEK293 cells) to ensure selective antifungal activity .

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